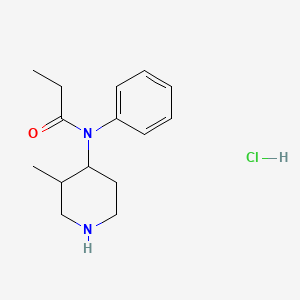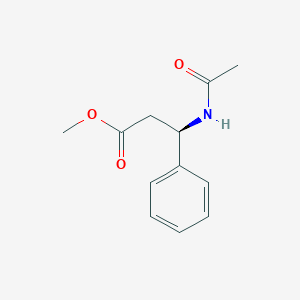
4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H3F4O2S. It is a derivative of benzene, featuring both fluorine and sulfonyl fluoride functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-Fluoro-3-(trifluoromethyl)benzene with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
- 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride
- 1-Fluoro-3-(trifluoromethyl)benzene
Uniqueness
4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride is unique due to the presence of both fluorine and sulfonyl fluoride groups, which impart distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various chemical synthesis applications.
Properties
CAS No. |
1955519-83-1 |
|---|---|
Molecular Formula |
C7H3F5O2S |
Molecular Weight |
246.16 g/mol |
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H3F5O2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H |
InChI Key |
ATLYFJBHIWKYDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


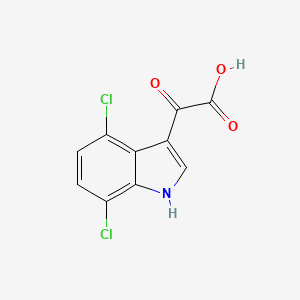
![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)
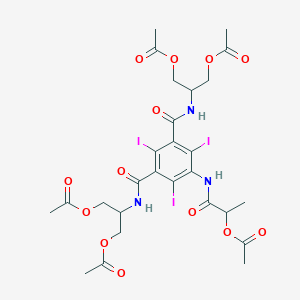

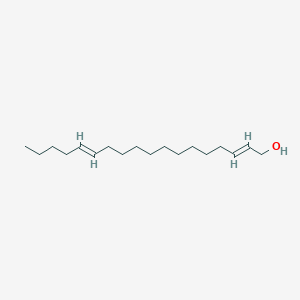



![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-](/img/structure/B12286125.png)
